Pefloxacin-d5 is synthesized from Pefloxacin, which is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The classification of Pefloxacin-d5 falls under the category of antibiotics and more specifically, fluoroquinolones, which are characterized by their ability to inhibit bacterial DNA synthesis.
The synthesis of Pefloxacin-d5 involves the incorporation of deuterium atoms into the Pefloxacin molecule. Several methods can be employed for this purpose:
These methods require careful optimization to ensure high yields and purity of the final product.
Pefloxacin-d5 retains the core structure of Pefloxacin with the addition of five deuterium atoms. The molecular formula for Pefloxacin is C_17H_18F_2N_3O_3, while for Pefloxacin-d5, it becomes C_17D_5H_{13}F_2N_3O_3. The presence of deuterium alters some physical properties, such as boiling point and stability, due to the increased mass.
The structural representation can be described as follows:
Pefloxacin-d5 participates in various chemical reactions typical of fluoroquinolone antibiotics:
Pefloxacin-d5 exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription:
Pefloxacin-d5 exhibits several notable physical and chemical properties:
These properties make it suitable for various analytical applications in biological research.
Pefloxacin-d5 is primarily utilized in scientific research for:
Deuterium labeling of fluoroquinolone antibiotics involves precise hydrogen substitution strategies to maintain bioequivalence while enabling traceability. Pefloxacin-d5 incorporates five deuterium atoms at the N-ethyl group (C₂H₅ → C₂D₅), preserving the core quinolone pharmacophore essential for antibacterial activity. This selective labeling minimizes isotopic effects on target binding (DNA gyrase inhibition) while providing sufficient mass shift (+5 Da) for mass spectrometric distinction [3] [8]. The deuterium incorporation is achieved via nucleophilic displacement reactions using deuterated ethylating agents (e.g., bromoethane-d5) on the 7-piperazinyl quinoline precursor. Key challenges include:
Table 1: Isotopic Characteristics of Pefloxacin-d5
Parameter | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₇H₁₅D₅FN₃O₃ | High-Resolution MS |
Molecular Weight | 338.39 g/mol | Q-TOF Mass Spectrometry |
Deuterium Positions | Ethyl group (C₂D₅) | ²H-NMR |
Isotopic Enrichment | ≥98 atom % D | Isotope Ratio MS |
Chemical Purity | ≥95% | HPLC-UV/DAD |
Synthetic routes for Pefloxacin-d5 prioritize isotopic fidelity and scalability. The optimized three-step process comprises:
Critical process parameters include:
Table 2: Synthesis Performance Metrics
Step | Key Variable | Optimal Condition | Yield/Purity |
---|---|---|---|
Precursor Synthesis | Catalyst | 5% Pd/C | 95% deuterium excess |
Alkylation | Solvent | Anhydrous DMF | 88% crude yield |
Purification | Mobile Phase | MeOH:H₂O:HCOOH (60:40) | 98.33% chemical purity |
Pefloxacin-d5 serves as an indispensable internal standard for quantifying native pefloxacin in complex matrices due to its near-identical physicochemical properties. Its applications span:
Performance advantages include:
Table 3: Analytical Performance in Applied Research
Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
---|---|---|---|---|
Wastewater | MISPE-UHPLC-MS/MS | 0.10 | 0.30 | 98.2–104.3 |
Fish Tissue | LC-IDMS | 0.85 | 2.80 | 95.6–102.1 |
Human Plasma | SPE-LC-QqQ | 0.15 | 0.50 | 93.4–106.8 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7